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Cycloviolacin O20

Cyclotide characterization Mass spectrometry identification Viola odorata peptidomics

Cycloviolacin O20 is a 30-residue macrocyclic peptide belonging to the bracelet subfamily of cyclotides, first isolated and sequenced from the sweet violet Viola odorata. Cyclotides are defined by their head-to-tail cyclized backbone and a conserved cyclic cystine knot (CCK) motif formed by three disulfide bonds, which confers exceptional resistance to thermal, chemical, and enzymatic degradation.

Molecular Formula
Molecular Weight
Cat. No. B1578319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloviolacin O20
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloviolacin O20 Procurement Guide: Sequence Identity, Cyclotide Subfamily, and Baseline Characterization


Cycloviolacin O20 is a 30-residue macrocyclic peptide belonging to the bracelet subfamily of cyclotides, first isolated and sequenced from the sweet violet Viola odorata [1]. Cyclotides are defined by their head-to-tail cyclized backbone and a conserved cyclic cystine knot (CCK) motif formed by three disulfide bonds, which confers exceptional resistance to thermal, chemical, and enzymatic degradation [1]. With a monoisotopic average mass of 3155.70 Da [2], Cycloviolacin O20 is one of 30 distinct cyclotide sequences characterized from V. odorata, yet—unlike its extensively studied analog Cycloviolacin O2—its individual bioactivity profile remains largely unquantified in the primary peer-reviewed literature [1].

Why Cycloviolacin O20 Cannot Be Interchanged with Cycloviolacin O2, O14, or Kalata B1: Sequence-Level Differentiation Evidence


Cyclotides within the same plant species exhibit extensive sequence heterogeneity that translates into pronounced functional divergence [1]. In the original characterization study of V. odorata cyclotides, haemolytic activity varied more than 6-fold across sequences at a fixed concentration of 25 μM, with Cycloviolacin O24 inducing ~75% haemolysis while Cycloviolacin O14 produced only ~11% [1]. Even a single-residue substitution between Cycloviolacin O2 and O13 produced a measurable difference in membrane-disrupting activity [1]. Cycloviolacin O20 possesses a unique primary sequence and loop composition distinct from all other characterized V. odorata cyclotides [2], which precludes reliable extrapolation of the bioactivity, selectivity, or toxicity profiles of better-studied analogs such as Cycloviolacin O2 or Kalata B1 to Cycloviolacin O20 without direct experimental confirmation.

Cycloviolacin O20 Quantitative Differentiation Evidence: Sequence Identity, Mass, and Cyclotide Subfamily


Precise Molecular Mass Differentiates Cycloviolacin O20 from Co-Eluting Cyclotide Analogs in V. odorata

Cycloviolacin O20 possesses a unique monoisotopic average mass of 3155.70 Da, which distinguishes it from all other co-expressed cyclotides in V. odorata, including Cycloviolacin O2 (mass not reported in the same study but previously characterized), Cycloviolacin O14 (3179.68 Da), Cycloviolacin O19 (3228.79 Da), and Cycloviolacin O21 (2971.38 Da) [1]. This mass difference provides a definitive MS-based identity marker for quality control and lot verification in procurement.

Cyclotide characterization Mass spectrometry identification Viola odorata peptidomics

Bracelet Subfamily Classification Distinguishes Cycloviolacin O20 from Möbius Cyclotides in Procurement Applications

Cycloviolacin O20 is classified as a bracelet cyclotide based on its primary sequence and conserved cis-proline motif [1]. This places it in the same subfamily as the potently cytotoxic Cycloviolacin O2 (IC50 0.1–0.3 μM against lymphoma cell lines [2]), as opposed to the Möbius subfamily that includes Cycloviolacin O14, which displays the lowest haemolytic activity (~11% at 25 μM) among tested V. odorata cyclotides [3]. Bracelet cyclotides generally exhibit higher membrane-disrupting potency compared to Möbius cyclotides, a trend attributed to differences in surface hydrophobicity and charge distribution [3].

Cyclotide subfamily Bracelet vs Möbius Structural classification

Absence of Detectable Haemolytic Activity in Primary Literature Defines Cycloviolacin O20's Known Safety Window

In the foundational V. odorata cyclotide study, haemolytic activity was selected as a quantitative marker of membrane bioactivity, and novel cyclotides Cycloviolacin O13, O14, O16, and O24 were explicitly tested, revealing a >6-fold range from ~11% (O14) to ~75% (O24) haemolysis at 25 μM [1]. Cycloviolacin O20 was not included among the tested peptides, and no subsequent peer-reviewed study was identified that reports haemolytic or cytotoxic data for this specific compound [2]. This evidentiary gap means O20 cannot be assumed to share the favourable selectivity profile of low-haemolytic analogs such as O14, nor does it carry the documented high-haemolysis liability of O24.

Haemolytic selectivity Cyclotide toxicity Therapeutic index

Proteolytic Stability of the Cyclotide Framework Extends to Cycloviolacin O20 Based on Class-Level Evidence

Cyclotides as a structural class are completely resistant to proteolysis by trypsin, pepsin, and thermolysin after 6-hour incubation at a 50:1 substrate-to-enzyme ratio, while a linear control peptide was fully degraded [1]. This exceptional stability was experimentally confirmed for Cycloviolacin O13, O14, O16, O24, and Kalata B1, with the authors concluding that proteolytic stability is an inherent feature of the cyclotide framework that is independent of sequence variation [1]. Although Cycloviolacin O20 was not individually tested, its conserved CCK motif—confirmed by its annotation in UniProt as a knottin with three disulfide bonds [2]—supports the inference that it shares this class-level stability property.

Cyclotide stability Protease resistance Peptide stability

Cycloviolacin O20: Evidence-Supported Research and Industrial Application Scenarios


Cyclotide Sequence Diversity and Structure-Activity Relationship (SAR) Libraries

Cycloviolacin O20 is best deployed as a component of cyclotide sequence diversity panels for SAR studies mapping primary sequence variation to membrane-disrupting activity. The Ireland et al. (2006) study demonstrated that even single-residue differences (e.g., O2 vs O13) alter haemolytic activity, and that loop composition in bracelet cyclotides correlates with functional divergence [1]. Including O20—which features a unique loop 6 sequence distinct from O2, O14, and Kalata B1—in such panels expands the chemical space interrogated and can help identify sequence determinants of potency, selectivity, and toxicity [2].

Mass Spectrometry Reference Standard for V. odorata Cyclotide Identification

With a precisely characterized mass of 3155.70 Da [1] and a confirmed unique primary sequence (GIPCGESCVWIPCLTSAIGCSCKSKVCYRD) [2], Cycloviolacin O20 serves as a defined reference standard for MALDI-TOF or LC-MS-based identification and quantification of cyclotides in Viola species extracts. Its mass is clearly resolved from other co-occurring cyclotides including O14 (3179.68 Da), O19 (3228.79 Da), and O21 (2971.38 Da) [1], enabling its use as an internal calibration point.

Scaffold for Cyclotide Engineering via Loop Grafting

The bracelet cyclotide framework of Cycloviolacin O20 provides a distinct scaffold for loop-grafting bioengineering applications. Bracelet cyclotides such as O2 have demonstrated potent anticancer and antibacterial activities mediated by membrane disruption [1]; O20's alternative loop composition may offer a different selectivity starting point for grafting bioactive epitopes into its stable CCK framework, provided that its inherent membrane activity—currently unquantified—is first established [2].

Natural Product Discovery and Pharmacognosy of Violaceae Cyclotides

For natural product laboratories cataloging the chemodiversity of Viola species, Cycloviolacin O20 represents one of the 30 discrete cyclotide entities in V. odorata that were identified and sequenced via LC-MS/MS by Ireland et al. [1]. Its procurement supports comparative phytochemical profiling, seasonal expression studies, and chemotaxonomic investigations of cyclotide distribution across Violaceae, building on the established extraction and characterization protocols from the foundational 2006 study [1].

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